

Application Notes: Radioimmunoassay for Plasma 21-Deoxycortisol Detection

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Compound of Interest

Compound Name: 21-Deoxycortisol-d8

Cat. No.: B8236308

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Introduction

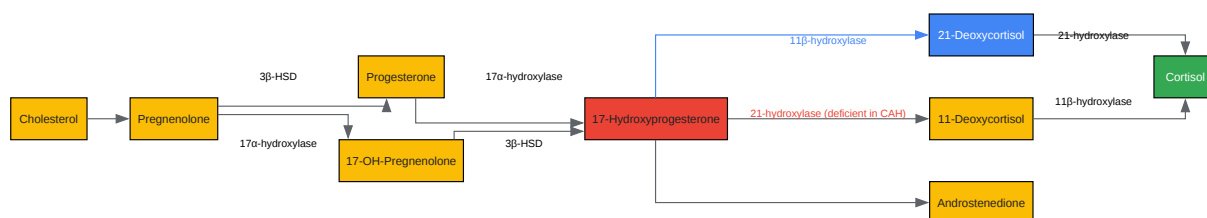
21-deoxycortisol is a steroid hormone that serves as a crucial biomarker for diagnosing and managing congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency. Its measurement in plasma is essential for both initial diagnosis and for monitoring the efficacy of treatment. Radioimmunoassay (RIA) is a highly sensitive and specific method for the quantification of 21-deoxycortisol in plasma samples. These application notes provide a detailed protocol and supporting data for the detection of plasma 21-deoxycortisol using a competitive binding radioimmunoassay.

Principle of the Assay

The radioimmunoassay for 21-deoxycortisol is a competitive immunoassay. In this assay, a known quantity of radiolabeled 21-deoxycortisol (the "tracer") competes with the unlabeled 21-deoxycortisol present in a sample or standard for a limited number of binding sites on a specific anti-21-deoxycortisol antibody. As the concentration of unlabeled 21-deoxycortisol in the sample increases, the amount of radiolabeled 21-deoxycortisol that can bind to the antibody decreases. By measuring the radioactivity of the antibody-bound fraction, the concentration of 21-deoxycortisol in the unknown sample can be determined by referencing a standard curve.

Steroid Biosynthesis Pathway

21-deoxycortisol is synthesized in the adrenal glands from 17-hydroxyprogesterone (17-OHP) via the action of the enzyme 11 β -hydroxylase. In cases of 21-hydroxylase deficiency, the conversion of 17-OHP to 11-deoxycortisol is impaired, leading to an accumulation of 17-OHP, which is then shunted towards the production of 21-deoxycortisol.



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Simplified steroid biosynthesis pathway highlighting the formation of 21-deoxycortisol.

Quantitative Data Summary

The following tables summarize key quantitative data for a typical 21-deoxycortisol radioimmunoassay.

Table 1: Assay Performance Characteristics

Parameter	Value
Lower Limit of Quantitation (LLOQ)	0.064 - 0.156 ng/mL
Intra-assay Precision (CV%)	5.2% (at 3.3 nmol/L), 4.0% (at 16.6 nmol/L), 3.3% (at 99.5 nmol/L)
Inter-assay Precision (CV%)	< 15%

Table 2: Cross-Reactivity of the Anti-21-Deoxycortisol Antiserum

Compound	Cross-Reactivity (%)
21-Deoxycortisol	100
11-Deoxycortisol	0.08
Corticosterone	0.25
Cortisol	0.6
17-Hydroxyprogesterone	1.6

Table 3: Typical Plasma 21-Deoxycortisol Concentrations

Population	Condition	Basal Levels (ng/mL)	ACTH-Stimulated Levels (ng/mL)
Normal Adults	-	0.18 - 0.19	~0.63 - 0.67
Congenital Adrenal Hyperplasia (CAH)	Classical (untreated)	9.1 - 39.9	> 50
Congenital Adrenal Hyperplasia (CAH)	Late-onset (untreated)	Variable	9 - 25.5
Heterozygous Carriers of 21-Hydroxylase Deficiency	-	Normal	Elevated above normal range

Experimental Protocol: Radioimmunoassay for Plasma 21-Deoxycortisol

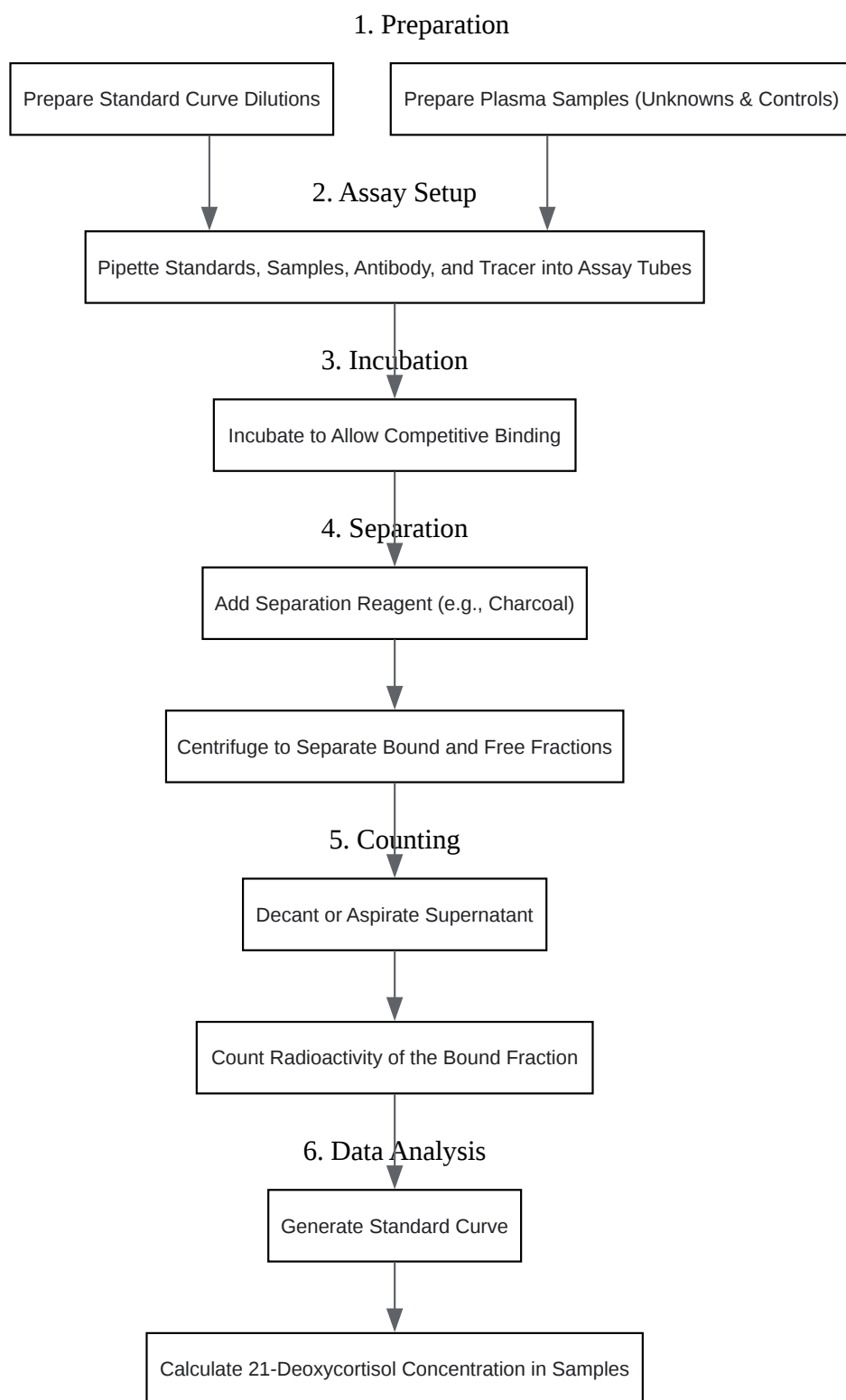
This protocol outlines the key steps for performing a radioimmunoassay to determine the concentration of 21-deoxycortisol in plasma samples.

Materials and Reagents

- Anti-21-deoxycortisol antibody (polyclonal or monoclonal)

- Radiolabeled 21-deoxycortisol (e.g., [^3H]-21-deoxycortisol or ^{125}I -labeled 21-deoxycortisol derivative)
- 21-deoxycortisol standard solutions (for standard curve)
- Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)
- Plasma samples (unknowns and controls)
- Separation reagent (e.g., charcoal-dextran suspension, second antibody, or magnetic beads)
- Scintillation cocktail (if using a tritium label)
- Gamma counter or liquid scintillation counter
- Polypropylene assay tubes

Assay Workflow Diagram



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Experimental workflow for the 21-deoxycortisol radioimmunoassay.

Step-by-Step Procedure

- Preparation of Standards and Samples:
 - Prepare a series of 21-deoxycortisol standards by serial dilution of a stock solution in assay buffer. The concentration range should bracket the expected concentrations in the unknown samples.
 - Thaw plasma samples (unknowns and quality controls) and keep them on ice.
- Assay Setup:
 - Label polypropylene assay tubes in duplicate for total counts, non-specific binding (NSB), zero standard (B0), standards, and each unknown sample and control.
 - Pipette assay buffer into the NSB tubes.
 - Pipette the appropriate standard, control, or unknown sample into the corresponding tubes.
 - Add the anti-21-deoxycortisol antibody to all tubes except the total count and NSB tubes.
 - Add the radiolabeled 21-deoxycortisol to all tubes.
 - Vortex all tubes gently.
- Incubation:
 - Incubate the tubes for the recommended time and at the specified temperature (e.g., 1-2 hours at 37°C or overnight at 4°C) to allow the competitive binding reaction to reach equilibrium.
- Separation of Bound and Free Fractions:
 - Following incubation, add the separation reagent (e.g., ice-cold charcoal-dextran suspension) to all tubes except the total count tubes.

- Vortex the tubes immediately after adding the separation reagent and incubate for a short period (e.g., 10-15 minutes) on ice.
- Centrifuge the tubes at a specified speed and temperature (e.g., 3000 x g for 15 minutes at 4°C) to pellet the bound fraction (if using charcoal) or the free fraction (if using a second antibody).
- Counting:
 - Carefully decant or aspirate the supernatant.
 - If using a gamma counter (for ^{125}I), directly count the radioactivity in the pellet (bound fraction).
 - If using a liquid scintillation counter (for ^3H), add scintillation cocktail to the tubes containing the pellet, vortex, and then count.
 - Count the total count tubes without any separation steps.
- Data Analysis:
 - Calculate the average counts per minute (CPM) for each duplicate set.
 - Calculate the percentage of tracer bound (%B/B0) for each standard, control, and unknown sample using the following formula: $\%B/B0 = [(CPM_{\text{sample}} - CPM_{\text{NSB}}) / (CPM_{B0} - CPM_{\text{NSB}})] \times 100$
 - Plot a standard curve of %B/B0 versus the concentration of the 21-deoxycortisol standards on a semi-logarithmic graph.
 - Determine the concentration of 21-deoxycortisol in the unknown samples and controls by interpolating their %B/B0 values from the standard curve.
 - Apply any necessary dilution factors to the calculated concentrations.

Quality Control

To ensure the reliability of the results, it is essential to include quality control samples with known concentrations of 21-deoxycortisol (low, medium, and high) in each assay run. The results for these controls should fall within established acceptable ranges.

Safety Precautions

When working with radioactive materials, it is imperative to follow all institutional and national regulations for radiation safety. This includes wearing appropriate personal protective equipment (lab coat, gloves, safety glasses), working in designated areas, and proper disposal of radioactive waste.

- To cite this document: BenchChem. [Application Notes: Radioimmunoassay for Plasma 21-Deoxycortisol Detection]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8236308#radioimmunoassay-for-plasma-21-deoxycortisol-detection\]](https://www.benchchem.com/product/b8236308#radioimmunoassay-for-plasma-21-deoxycortisol-detection)

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